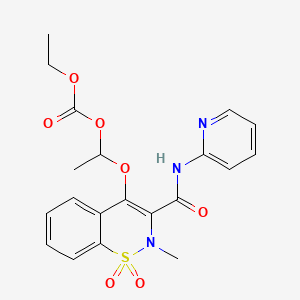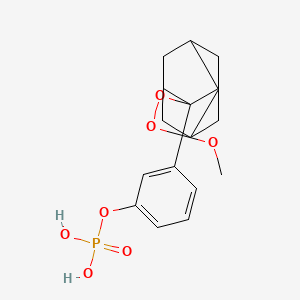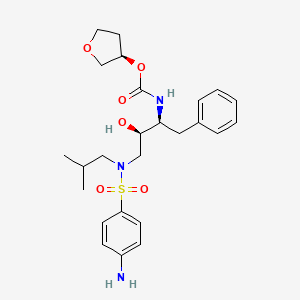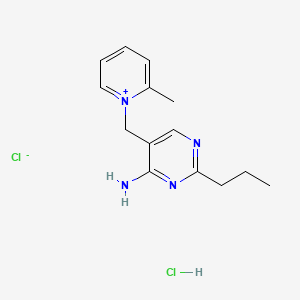
Ácido 12-Metiltetradecanoico
Descripción general
Descripción
El ácido 12-metilmirístico, también conocido como ácido 12-metiltetradecanoico, es un ácido graso saturado de cadena ramificada. Es un ácido graso anteiso-C15, lo que significa que tiene un grupo metilo unido al duodécimo carbono de la cadena de ácido mirístico. Este compuesto se encuentra en diversas fuentes naturales, como bacterias, productos lácteos y ciertas especies de peces .
Aplicaciones Científicas De Investigación
El ácido 12-metilmirístico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el cual el ácido 12-metilmirístico ejerce sus efectos involucra varias vías:
Acción Antibacteriana: Interfiere con la membrana celular bacteriana, interfiriendo con la cadena de transporte de electrones y la fosforilación oxidativa.
Efecto Antihiperlipidémico: Activa el receptor acoplado a proteína G 120 (GPR120), que ayuda a mejorar la hiperlipidemia y mejorar el metabolismo de la glucosa.
Compuestos Similares:
Ácido Mirístico: Un ácido graso saturado común con una estructura de cadena recta.
Miristiato de Metilo: El éster metílico del ácido mirístico, utilizado como lubricante en diversas aplicaciones.
Ácido 14-metilhexadecanoico: Otro ácido graso de cadena ramificada con propiedades similares.
Singularidad: El ácido 12-metilmirístico es único debido a su estructura de cadena ramificada, que confiere diferentes propiedades físicas y químicas en comparación con los ácidos grasos de cadena recta. Sus propiedades antibacterianas y antihiperlipidémicas lo distinguen aún más de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
12-Methyltetradecanoic acid interacts with key enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . By impacting the activity of these enzymes, 12-Methyltetradecanoic acid alters the synthesis and degradation of lipids . It is also studied for its antibacterial properties .
Cellular Effects
12-Methyltetradecanoic acid has been shown to influence cell function. It represses the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa PAO1 . This suggests that 12-Methyltetradecanoic acid can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 12-Methyltetradecanoic acid involves binding interactions with biomolecules and changes in gene expression. It can impact the activity of key enzymes involved in fatty acid metabolism, thereby altering the synthesis and degradation of lipids .
Temporal Effects in Laboratory Settings
It is known that this compound is used in studies on the properties and functions of medium-chain anteiso-fatty acids .
Dosage Effects in Animal Models
In animal models, the effects of 12-Methyltetradecanoic acid vary with different dosages. For instance, it has been used to treat corneal vascularisation in mouse models of corneal alkali injury and corneal Pseudomonas aeruginosa infection .
Metabolic Pathways
The metabolic pathways that 12-Methyltetradecanoic acid is involved in are related to fatty acid metabolism . The specific enzymes or cofactors that it interacts with are yet to be fully identified.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido 12-metilmirístico se puede sintetizar mediante la hidrólisis de triacilgliceroles seguida de la derivatización con fenacilbromuro. El proceso involucra la acción catalítica de la lipasa para hidrolizar los triacilgliceroles, la extracción de los ácidos grasos y su posterior derivatización .
Métodos de Producción Industrial: La producción industrial del ácido 12-metilmirístico a menudo implica la extracción de fuentes naturales como la nuez moscada, donde está presente como trimiristina. La trimiristina se hidroliza para producir ácido mirístico, que luego se puede metilar para producir ácido 12-metilmirístico .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 12-metilmirístico experimenta diversas reacciones químicas, incluidas:
Oxidación: Se puede oxidar para producir aldehído mirístico y alcohol mirístico.
Reducción: Las reacciones de reducción pueden convertirlo en su alcohol correspondiente.
Sustitución: Puede participar en reacciones de sustitución donde el grupo carboxilo se reemplaza por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como el cloruro de tionilo se pueden utilizar para reacciones de sustitución.
Principales Productos:
Oxidación: Aldehído mirístico y alcohol mirístico.
Reducción: Alcohol mirístico.
Sustitución: Diversos derivados sustituidos según los reactivos utilizados.
Comparación Con Compuestos Similares
Myristic Acid: A common saturated fatty acid with a straight chain structure.
Methyl Myristate: The methyl ester of myristic acid, used as a lubricant in various applications.
14-Methylhexadecanoic Acid: Another branched-chain fatty acid with similar properties.
Uniqueness: 12-Methyl Myristic Acid is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to straight-chain fatty acids. Its antibacterial and anti-hyperlipidemic properties further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
12-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJLHAPJBUBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970381 | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-94-3 | |
| Record name | Anteisopentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aseanostatin P5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL MYRISTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















